gelsemoidine
Description
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Properties
CAS No. |
1391-72-6 |
|---|---|
Molecular Formula |
C4H6F3NO |
Synonyms |
gelsemoidine |
Origin of Product |
United States |
Chemical Aspects of Gelsemoidine and Analogs
Isolation and Structural Elucidation Methodologies in Research
The isolation and structural elucidation of gelsemoidine and its analogs from Gelsemium species involve a multi-step process that leverages advanced analytical techniques to separate and characterize these complex molecules from their biological matrix.
Advanced Extraction Techniques from Biological Matrices
The initial step in isolating this compound involves its extraction from the plant material, typically the roots and aerial parts of Gelsemium elegans or Gelsemium sempervirens. nih.gov A common method begins with the reflux extraction of the dried and powdered plant parts with a solvent such as 95% ethanol (B145695). nih.gov Following this, the crude ethanol extract undergoes an acid-base extraction procedure to separate the total alkaloids from other plant constituents. This involves dissolving the extract in an aqueous solution and acidifying it to a low pH, then basifying it with a substance like ammonia (B1221849) to a high pH, which allows for the subsequent extraction of the total alkaloids into an organic solvent like dichloromethane. nih.gov
For minor alkaloids such as this compound, further purification is necessary to separate them from the more abundant alkaloids like gelsemine (B155926) and sempervirine (B1196200). A reported method for isolating minor secondary amine alkaloids involves benzoylating the mixture of residual alkaloids left after the removal of the major components. This derivatization allows for the separation of the tertiary bases from the secondary bases, which are obtained as a mixture of neutral benzoyl derivatives. researchgate.net
Chromatographic Separation Strategies (e.g., HPLC, 2D-LC, HSCCC)
Following initial extraction, various chromatographic techniques are employed to separate the complex mixture of alkaloids. High-performance liquid chromatography (HPLC) is a fundamental tool in this process. For comprehensive analysis of Gelsemium alkaloids, researchers have developed methods using high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS), which allows for the identification of numerous components based on their accurate mass and fragmentation patterns. nih.gov
For large-scale separation of Gelsemium alkaloids, pH-zone-refining counter-current chromatography (CCC) has been effectively utilized. This technique allows for the purification of several oxindole (B195798) alkaloids in a single step from a crude extract with high purity. jst.go.jp Two-dimensional liquid chromatography (2D-LC) has also been applied for the determination of Gelsemium alkaloids in various biological matrices, offering high sensitivity and the ability to remove interferences. nih.gov
Specifically for minor alkaloids, after initial separation of the major constituents, the remaining mixture can be subjected to further chromatographic purification. One documented approach for separating minor secondary bases involves the fractional crystallization of their perchlorates after an initial chromatographic purification of the benzoylated derivatives. researchgate.net
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, X-ray Diffraction)
The definitive identification and structural elucidation of alkaloids like this compound rely on a combination of modern spectroscopic methods.
Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the alkaloids. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides accurate mass data that aids in assigning molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) offers structural insights by analyzing the fragmentation patterns of the parent ions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1H NMR and 13C NMR, is indispensable for elucidating the detailed molecular structure. Two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are used to establish the connectivity of atoms within the molecule. The structures of new alkaloids isolated from Gelsemium are often determined by comparing their NMR data with those of known analogs. researchgate.net
X-ray Diffraction provides the most definitive three-dimensional structural information for crystalline compounds. While this compound is described as an amorphous alkaloid, X-ray crystallography has been instrumental in determining the absolute stereochemistry of other crystalline Gelsemium alkaloids, which can then serve as a reference for structurally related amorphous compounds. researchgate.net
While specific NMR and mass spectrometry data for this compound are not extensively detailed in readily available literature, the characterization of any newly isolated fraction believed to be this compound would follow these established spectroscopic principles, likely involving detailed comparison with the data for well-characterized alkaloids like gelsemine, koumine (B8086292), and gelsedine (B1204677).
Biosynthetic Pathway Elucidation
The biosynthesis of this compound is part of the larger and highly complex monoterpenoid indole (B1671886) alkaloid (MIA) pathway in Gelsemium species. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for this class of compounds provides a framework for understanding its formation.
Precursor Incorporation Studies
The biosynthesis of virtually all monoterpenoid indole alkaloids begins with the common precursor, strictosidine (B192452). wikipedia.orgnih.gov Strictosidine is formed through the condensation of tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (derived from the methylerythritol phosphate (B84403) pathway). nih.gov Studies on the biosynthesis of related Gelsemium alkaloids, such as gelsemine, have confirmed their origin from strictosidine. It is hypothesized that this compound, as a monoterpenoid indole alkaloid, also originates from this key intermediate. However, specific precursor incorporation studies that definitively trace the pathway to this compound are not widely documented.
Enzymatic Steps and Intermediates
From strictosidine, the biosynthetic pathways to the various Gelsemium alkaloids diverge, involving a series of enzymatic reactions including oxidations, rearrangements, and cyclizations to form the different structural skeletons. researchgate.netmdpi.com For instance, the biosynthesis of gelsemine is thought to proceed from strictosidine through intermediates such as koumicine and gelsenidine. wikipedia.org
The enzymatic machinery responsible for these transformations is complex. Recent genomic studies on Gelsemium sempervirens have begun to identify gene clusters that are conserved in the biosynthesis of monoterpenoid indole alkaloids, providing insights into the genetic basis of these pathways. nih.gov While the specific enzymes and intermediate compounds on the branch of the pathway leading to this compound have not been characterized, it is understood that they are part of this intricate network. The structural relationship between this compound and other Gelsemium alkaloids, such as gelsedine and gelsemicine, suggests they likely share common late-stage intermediates or are derived from one another through specific enzymatic modifications. jst.go.jp Further research, including enzyme discovery and engineering, is needed to fully delineate the precise biosynthetic route to this compound. biorxiv.org
Total Synthesis Strategies and Methodologies
The total synthesis of Gelsemium alkaloids is a testament to the ingenuity of modern organic chemistry. Researchers have devised numerous approaches to assemble these complex molecules, often employing novel reactions and strategic bond disconnections.
Enantioselective Approaches to Complex Gelsemium Alkaloids
Achieving stereocontrol is a critical aspect of synthesizing Gelsemium alkaloids due to the presence of multiple contiguous stereocenters. nih.govresearchgate.net Enantioselective total syntheses have been developed to produce specific stereoisomers of these natural products.
A notable strategy involves the use of asymmetric catalysis. For instance, an enantioselective total synthesis of (+)-gelsenicine was achieved utilizing a bisphosphine-gold-catalyzed cycloisomerization, which established a key intermediate with high enantiopurity. researchgate.net Another powerful tool is the organocatalytic Diels-Alder reaction, which has been employed in a highly diastereoselective and enantioselective synthesis of (+)-gelsemine. dntb.gov.uaresearchgate.net This approach successfully constructed the core structure with excellent stereocontrol. dntb.gov.uaresearchgate.net
Furthermore, biomimetic approaches have inspired enantioselective syntheses. For example, the total synthesis of (+)-gelsemine was accomplished through a route featuring a late-stage bioinspired enol–oxonium cyclization. oup.com This strategy mimics a proposed biosynthetic pathway to achieve the desired stereochemistry.
Biomimetic and Organocatalytic Strategies in Synthesis
Biomimetic synthesis, which draws inspiration from the proposed biosynthetic pathways of natural products, has proven to be a powerful strategy for the construction of Gelsemium alkaloids. nih.govwikipedia.org The biomimetic total synthesis of (+)-gelsemine, for instance, highlights the efficiency of this approach. oup.comwikipedia.org
"Common Core" Synthesis Approaches for Analog Libraries
The development of "common core" synthesis strategies has been instrumental in accessing a variety of Gelsemium alkaloid analogs. jst.go.jpuga.edu This approach focuses on the construction of a central molecular scaffold that can be divergently elaborated to produce a library of related compounds. jst.go.jpuga.edu
One such strategy involves the creation of a common intermediate that possesses functional handles amenable to diverse chemical transformations. uga.edu For example, a modular approach allows for the conversion of an alkyne within a core structure into different functional groups, thereby enabling access to various structural families of Gelsemium alkaloids, such as gelsemine and gelsevirine (B199093). uga.edu This divergent strategy is highly valuable for structure-activity relationship studies and the discovery of new bioactive molecules. nih.govjst.go.jp
A unified synthesis of gelsedine-type alkaloids illustrates this concept, where a common core structure featuring a spiro-N-methoxy indolinone moiety and an oxabicyclo[3.2.2]nonane skeleton is utilized. jst.go.jp This core can then be systematically modified to generate a range of analogs. jst.go.jp
Challenges and Innovations in Complex Polycyclic Skeleton Construction
The construction of the intricate polycyclic skeletons of Gelsemium alkaloids presents significant synthetic challenges. nih.govtandfonline.com These molecules often feature strained ring systems, multiple quaternary stereocenters, and a high degree of functionalization. nih.govbaranlab.org
Key innovations in overcoming these challenges include the development of novel cascade reactions, which allow for the formation of multiple bonds and rings in a single operation, thereby increasing synthetic efficiency. researchgate.net Transition-metal-catalyzed reactions have also been indispensable in forging the complex architectures of these alkaloids. researchgate.net For example, a gold(I)-catalyzed cycloisomerization/Cope rearrangement was pivotal in the first total synthesis of gelsenicine, constructing the characteristic oxabicyclo[3.2.2]nonane core. uga.edu
Another significant challenge is the creation of the spirooxindole motif with its quaternary carbon center. baranlab.org Strategies to address this include the divinylcyclopropane-cycloheptadiene rearrangement, which has been successfully applied in the total synthesis of gelsemoxonine to assemble the spiro-quaternary carbon. nih.gov Additionally, intramolecular Heck reactions have been utilized to construct the spirooxindole unit in a diastereoselective manner. researchgate.net
Chemical Modification and Derivative Synthesis Research
The chemical modification of naturally occurring Gelsemium alkaloids and the synthesis of their derivatives are crucial for exploring their biological activities and understanding their structure-activity relationships. nih.gov
Semisynthesis of this compound Analogs from Natural Precursors
Semisynthesis, which involves the chemical modification of a readily available natural product, is an efficient strategy for producing analogs of complex molecules like this compound. nih.gov This approach circumvents the need for a lengthy total synthesis, allowing for the more rapid generation of derivatives.
For example, gelsedine-type oxindole alkaloids have been synthesized through partial synthesis from known compounds. researchgate.net This allows for the introduction of new functional groups and the exploration of their impact on biological activity. The structural modification of key intermediates obtained from natural sources can effectively address the limited availability of many Gelsemium alkaloids and facilitate the discovery of derivatives with enhanced bioactivities. nih.gov
Rational Design and Synthesis of Novel Derivatives for Research Probes
The rational design and synthesis of chemical probes are a cornerstone of modern chemical biology and pharmacology, enabling the detailed study of biological processes and the identification of molecular targets. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for its visualization or functional modulation. The development of such probes from natural products, like the alkaloids from the genus Gelsemium, offers a powerful avenue for biomedical research. However, a thorough review of the scientific literature indicates that while the Gelsemium alkaloids are a subject of significant interest, the specific rational design and synthesis of this compound derivatives as research probes is a largely unexplored area.
The general principles for designing a research probe from a parent compound like this compound would involve the strategic introduction of specific functional groups to its core structure. These modifications are intended to grant new functionalities without significantly compromising the original biological activity or binding affinity of the parent molecule. Key components of a research probe include a reactive group, a linker, and a detection group. researchgate.net The reactive group is designed to covalently bind to the target protein, while the linker provides spatial separation between the parent molecule and the detection tag. researchgate.net The detection group can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and subsequent proteomic analysis, or a radioisotope for detection in various assays. researchgate.net
While specific examples for this compound are not available, the broader family of Gelsemium alkaloids, which are monoterpenoid indole alkaloids, has been the subject of extensive synthetic efforts. nih.gov These alkaloids are classified into several types, including gelsedine-, gelsemine-, and koumine-types, all presenting complex, polycyclic architectures that are challenging synthetic targets. nih.gov The successful total synthesis of related alkaloids like gelsemine demonstrates the feasibility of accessing these complex scaffolds in the laboratory, which is a prerequisite for the rational design of derivatives. wikipedia.org
Future research into developing this compound-based research probes could draw inspiration from the strategies employed for other complex natural products. A typical approach would involve:
Identification of a Biological Target: The biological targets of this compound are not as well-characterized as those for other alkaloids like gelsemine, which is known to interact with the glycine (B1666218) receptor. wikipedia.org Elucidating the specific molecular targets of this compound would be the first step in designing targeted research probes.
Computational Modeling: Molecular docking and dynamics simulations could be used to predict how modifications to the this compound structure would affect its binding to a putative target. This would help in identifying suitable positions on the this compound scaffold for the attachment of linkers and reporter groups.
Synthetic Chemistry: The development of synthetic routes that allow for the late-stage functionalization of the this compound core would be crucial. This would enable the efficient synthesis of a library of probe candidates with different linkers and tags.
Given the current state of research, the following table provides an overview of the major alkaloids from the Gelsemium genus to contextualize this compound within its chemical family.
Table 1: Major Alkaloids of the Gelsemium Genus
| Alkaloid Name | Chemical Formula | Alkaloid Type |
| This compound | C19H22N2O3 | Gelsedine-type |
| Gelsemine | C20H22N2O2 | Gelsemine-type |
| Koumine | C20H22N2O | Koumine-type |
| Gelsedine | C19H22N2O2 | Gelsedine-type |
| Humantenine | C21H26N2O3 | Humantenine-type |
| Sempervirine | C19H16N2 | Sarpagine-type |
Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the preclinical pharmacological and biological investigations of the chemical compound This compound that adheres to the requested outline.
While this compound is recognized as one of the indole alkaloids present in plants of the Gelsemium genus, such as Gelsemium sempervirens and Gelsemium elegans, the vast majority of detailed pharmacological research has focused on other constituent alkaloids, most notably gelsemine and koumine . researchgate.netresearchgate.netsemanticscholar.orgdokumen.pub
A breakdown of the requested sections reveals the following:
Preclinical Pharmacological and Biological Investigations of Gelsemoidine
In Vitro Pharmacological Research Models:
Enzyme and Biochemical Assays for Target Engagement
No specific information is available in the search results regarding enzyme or biochemical assays conducted to determine the molecular targets of gelsemoidine.
In Vivo Preclinical Animal Model Studies
No specific in vivo studies focusing on this compound are detailed in the search results.
Antinociceptive and Analgesic Effects in Pain Models
While other Gelsemium alkaloids have been studied for analgesic properties, there is no specific information on the antinociceptive effects of this compound in preclinical pain models. researchgate.netnih.gov
Anxiolytic and Central Nervous System Modulatory Effects
The anxiolytic effects of Gelsemium extracts are primarily attributed to gelsemine (B155926), with no specific data available for this compound. mdpi.comnih.govnih.gov
Anti-inflammatory and Immunomodulatory Activities
Research on the anti-inflammatory and immunomodulatory effects of compounds from Gelsemium elegans has focused on other alkaloids, not this compound. nih.govnih.govindexcopernicus.com
Antitumor Effects in Experimental Animal Models
Studies on the antitumor potential of Gelsemium have investigated crude extracts or other specific alkaloids, but not this compound individually. researchgate.netnih.govnih.gov
Dose-Response and Efficacy Investigations in Preclinical Settings
Without primary efficacy studies, no dose-response data for this compound in preclinical models is available.
Structure-Activity Relationship (SAR) Studies
Detailed structure-activity relationship (SAR) studies focusing specifically on this compound are limited in publicly available research. Scientific investigation has more broadly concentrated on the alkaloids present in the Gelsemium genus as a whole, or on more abundant alkaloids like gelsemine and koumine (B8086292). However, general principles from related compounds can offer insights.
Identification of Key Structural Elements for Receptor Selectivity
The structural nuances among the various Gelsemium alkaloids, including this compound, lead to differences in their selectivity for various receptors. Research on related alkaloids like gelsemine has shown that specific modifications can alter receptor affinity. For instance, studies have suggested that discovering or modifying alkaloids to enhance selectivity for the α3 glycine (B1666218) receptor could be a promising strategy for developing new therapeutic agents. nih.gov This implies that subtle structural differences, potentially including the specific pattern of substitution on the indole (B1671886) ring system or the configuration of the oxindole (B195798) moiety present in many of these compounds, are key for receptor selectivity. nih.gov However, specific studies detailing how modifications to the this compound structure affect its receptor binding profile are not available.
Pharmacokinetics and Metabolism Research in Preclinical Models
The study of how the body absorbs, distributes, metabolizes, and excretes this compound is crucial for understanding its biological effects. Research has been conducted using various animal models, often as part of a broader investigation into the pharmacokinetics of multiple alkaloids from Gelsemium elegans extracts.
Absorption, Distribution, and Excretion (ADE) Studies in Animal Models
Studies in animal models, primarily rats and pigs, indicate that Gelsemium alkaloids are generally characterized by rapid absorption and wide distribution throughout the body. nih.govnih.gov
In a study involving pigs fed with G. elegans powder, various alkaloids were detected in plasma, urine, bile, and feces. nih.gov Ten natural products and six metabolites were found in various tissues, including the brain, spinal cord, heart, liver, and muscle, indicating that these compounds are widely distributed and can cross the blood-brain barrier. nih.govnih.gov The detection of compounds and their metabolites in bile suggests that they undergo enterohepatic circulation, a process where substances are excreted by the liver into the bile, enter the intestine, are reabsorbed, and then returned to the liver. nih.gov
In rats, studies have also shown rapid absorption of Gelsemium alkaloids. mdpi.comtmrjournals.com A study comparing male and female rats found that female rats exhibited a more active absorption, distribution, and excretion profile for most of the alkaloids, particularly the gelsedine-type alkaloids, to which this compound belongs. mdpi.com For example, the time to reach maximum plasma concentration (Tmax) for several gelsedine-type alkaloids was shorter in female rats, indicating a faster absorption rate. tmrjournals.com However, the elimination half-life (T1/2) for some of these alkaloids was longer in females, suggesting they remain in the body for a longer duration. tmrjournals.com
Table 1: Summary of this compound-Type Alkaloid Distribution in Pig Tissues
This table is representative of the distribution of Gelsemium alkaloids, including the class to which this compound belongs, as specific data for this compound alone was not detailed.
| Tissue | Compound Detected |
| Plasma | ✔ |
| Urine | ✔ |
| Bile | ✔ |
| Feces | ✔ |
| Brain | ✔ |
| Spinal Cord | ✔ |
| Heart | ✔ |
| Liver | ✔ |
| Lung | ✔ |
| Spleen | ✔ |
| Adrenal Gland | ✔ |
| Testis | ✔ |
| Thigh Muscle | ✔ |
| Abdominal Muscle | ✔ |
| Back Muscle | ✔ |
| Source: Adapted from findings on Gelsemium elegans in pigs. nih.govnih.gov |
Metabolic Pathways and Metabolite Identification (e.g., oxidation, demethylation, dehydrogenation)
The metabolism of Gelsemium alkaloids, including those of the gelsedine-type like this compound, proceeds through several key biochemical reactions. In vitro studies using liver microsomes from various species and in vivo studies in animal models have identified the primary metabolic pathways. researchgate.netnih.gov
The main metabolic transformations observed for Gelsemium alkaloids are:
Oxidation: This is a common pathway, involving the addition of oxygen atoms to the molecule, often resulting in hydroxylated metabolites. researchgate.netxiahepublishing.com
Demethylation: This involves the removal of a methyl group, typically from a methoxy (B1213986) group attached to the indole nitrogen. researchgate.netnih.gov
Dehydrogenation: This reaction involves the removal of hydrogen atoms, leading to the formation of double bonds. researchgate.netxiahepublishing.com
Glucuronidation: This is a Phase II metabolic reaction where a glucuronic acid molecule is attached to the parent compound or its Phase I metabolite, which generally increases water solubility and facilitates excretion. nih.govnih.gov
Hydrogenation: The addition of hydrogen atoms has also been observed as a metabolic pathway. researchgate.net
For instance, a study on the related alkaloid gelsenicine identified nine metabolites in rats, which were formed primarily through demethylation, hydroxylation (a type of oxidation), acetylation, and glycine conjugation. nih.gov
Comparative Metabolism across Preclinical Species
Significant differences in the metabolism of Gelsemium alkaloids have been observed across different species, which may explain the varying toxicity of the plant among them. nih.govnih.gov In vitro studies using liver microsomes from humans, pigs, goats, and rats have been particularly insightful.
One study compared the metabolism of a crude extract of Gelsemium elegans in liver microsomes from these four species. researchgate.netnih.gov A total of 13 metabolites were identified, belonging to various alkaloid classes including the gelsedine-type. nih.gov The metabolic pathways included oxidation, demethylation, and dehydrogenation. researchgate.netnih.gov Notably, all 13 metabolites were detected in pig and rat microsomes. However, oxidative metabolites of gelsedine-type alkaloids were not found in goat and human liver microsomes, indicating a significant species-specific difference in metabolic capability. researchgate.netnih.goveurekaselect.com
Another study focusing on the alkaloid gelsenicine found that the rate of its degradation in liver microsomes followed the order: pig ≥ goat > human > rat. nih.gov Demethylation was proposed as a major detoxification pathway, and its efficiency varied among the species. nih.gov Similarly, a study on humantenirine (B1246311) found that while the metabolic pathways (demethylation, dehydrogenation, and oxidation) were the same across human, goat, and pig liver microsomes, the specific metabolites formed and their quantities differed. xiahepublishing.com
These species-specific differences in metabolism are crucial for preclinical research, as they highlight the challenges in extrapolating toxicity and efficacy data from animal models to humans.
Table 2: Identified Metabolic Pathways for Gelsemium Alkaloids Across Species
| Metabolic Pathway | Human | Pig | Goat | Rat |
|---|---|---|---|---|
| Oxidation | ✔ | ✔ | ✔ | ✔ |
| Demethylation | ✔ | ✔ | ✔ | ✔ |
| Dehydrogenation | ✔ | ✔ | ✔ | ✔ |
| Glucuronidation | ✔ | ✔ | ||
| Hydrogenation | ✔ |
Source: Compiled from multiple comparative metabolism studies. nih.govresearchgate.netnih.govxiahepublishing.comnih.gov
Advanced Analytical and Bioanalytical Methodologies for Gelsemoidine Research
Quantitative and Qualitative Analysis in Biological Matrices (e.g., tissues, biofluids)
The accurate quantification and qualification of gelsemoidine and related alkaloids in biological matrices like plasma, urine, and tissues are fundamental for pharmacokinetic and toxicological research. While specific studies focusing solely on this compound are limited in the available literature, the methodologies developed for other major Gelsemium alkaloids, such as gelsemine (B155926), koumine (B8086292), and humantenmine (B199024), establish a clear framework for this compound analysis.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a primary technique for these analyses due to its high selectivity and sensitivity. nih.gov For the quantification of endogenous or natural compounds in biological fluids, establishing a reliable method requires overcoming challenges such as matrix effects and the absence of a true blank matrix. nih.gov Bioanalytical method validation guidelines emphasize the need to ensure selectivity, meaning the method can distinguish the analyte from endogenous components of the matrix. europa.eu For chromatographic methods, the response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte. europa.eu
One advanced approach developed for the analysis of Gelsemium alkaloids is a two-dimensional liquid chromatography (2D-LC) system. researchgate.net This system utilizes an ion-exchange column in the first dimension to remove interfering substances from the biological sample, followed by a trap column and a second-dimension reversed-phase column for further separation and detection. researchgate.net This method offers the advantage of allowing large injection volumes for enhanced sensitivity and has been successfully validated for determining gelsemine, koumine, and humantenmine in plasma, tissue, and urine. researchgate.net The validation process for such methods assesses selectivity, linearity, precision, accuracy, and stability to ensure reliable results. researchgate.net
Table 1: 2D-LC Method for Analysis of Gelsemium Alkaloids in Biological Matrices researchgate.net
| Parameter | Details |
|---|---|
| Analytical Technique | Two-Dimensional Liquid Chromatography (2D-LC) with UV detection |
| Analytes | Gelsemine, Koumine, Humantenmine |
| Biological Matrices | Plasma, Tissue, Urine |
| Sample Preparation | Protein Precipitation |
| Limit of Detection (LOD) | 10 ng/mL |
| Key Advantages | High selectivity, good sensitivity, rapid sample preparation (15 min) |
High-Throughput Screening Methodologies for Derivative Characterization
High-throughput screening (HTS) encompasses automated methods used to test large numbers of chemical compounds for a specific biological activity. In the context of natural products like this compound, HTS is invaluable for the characterization and discovery of new derivatives with potentially novel pharmacological profiles. While specific HTS campaigns targeting this compound derivatives are not extensively detailed in the reviewed literature, the principles of HTS are widely applied in natural product research. dokumen.pubnih.gov
An HTS workflow for characterizing this compound derivatives would typically involve several stages. First, a library of Gelsemium extracts or partially purified alkaloid fractions would be created. These samples would then be tested in a primary assay relevant to the desired biological effect. Modern HTS technologies, often integrated with the study of gene expression, can provide a biological basis for a compound's activity. researchgate.net
Compounds that show activity ("hits") are then subjected to further analysis to confirm their activity and identify their structure. This process, often called dereplication, uses hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) to quickly identify known compounds and prioritize novel ones for further investigation. dokumen.pub This approach accelerates the discovery process by efficiently screening complex mixtures and focusing resources on the most promising molecules.
Table 2: Conceptual High-Throughput Screening Workflow for this compound Derivatives
| Stage | Description | Techniques |
|---|---|---|
| 1. Library Generation | Preparation of diverse extracts or fractions from Gelsemium species. | Extraction, Fractionation |
| 2. Primary Screening | Automated testing of the library against a specific biological target. | Cell-based assays, Biochemical assays, Gene expression profiling |
| 3. Hit Confirmation | Re-testing of active samples to eliminate false positives. | Dose-response analysis |
| 4. Dereplication | Rapid identification of active compounds in the "hit" fractions. | LC-MS, LC-NMR, Database searching |
| 5. Isolation & Elucidation | Purification and structural determination of novel, active derivatives. | Preparative HPLC, NMR Spectroscopy, X-Ray Crystallography |
Imaging Mass Spectrometry for Spatial Distribution of Alkaloids in Plants
Understanding where alkaloids are synthesized and stored within a plant is crucial for optimizing extraction and understanding their ecological roles. Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for extraction or labeling. mdpi.comresearchgate.net
Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) has been successfully employed to map the distribution of numerous alkaloids in Gelsemium elegans. nih.govfrontiersin.org Studies using DESI-MSI have visualized the spatiotemporal distribution of up to 23 different alkaloids at various growth stages of the plant. researchgate.netnih.gov These analyses were validated through quantitative data obtained via Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS). mdpi.comnih.gov
Research findings indicate that the distribution of alkaloids is highly specific to the plant organ and tissue type. mdpi.comfrontiersin.org In mature G. elegans, many alkaloids, including gelsemine and koumine, are primarily localized in the vascular bundle and pith regions of the roots and stems, with concentrations decreasing towards the epidermis. mdpi.comnih.govfrontiersin.org In leaves, these alkaloids are found in higher abundance in the leaf veins. mdpi.comdntb.gov.ua This localization suggests a role in transport and defense within the plant's vascular system. As the plant develops, the accumulation and distribution of these alkaloids can change, indicating diffusion and transfer between tissues over time. nih.govdntb.gov.ua
Table 3: Spatial Distribution of Alkaloids in Gelsemium elegans via DESI-MSI
| Plant Organ | Tissue Localization of Major Alkaloids | Key Findings |
|---|---|---|
| Root | Primarily located in the vascular bundle region; concentration decreases from pith to epidermis. mdpi.comfrontiersin.org | 16 distinct alkaloids were detected in the vascular region of mature roots. nih.govfrontiersin.org |
| Stem | Mainly accumulated in the pith region; significantly lower in the epidermis. mdpi.comnih.gov | 15 alkaloids were found concentrated in the pith, while 2 others were enriched in the epidermis. nih.govfrontiersin.org |
| Leaf | Higher abundance observed in the leaf veins. mdpi.comdntb.gov.ua | A total of 16 alkaloids were detected in the veins of mature leaves. nih.govfrontiersin.org |
| Growth Stage | Alkaloid accumulation generally increases in roots and stems as the plant matures. mdpi.comdntb.gov.ua | The spatial distribution of multiple alkaloids shifts during development, suggesting active transport. nih.gov |
Future Research Directions and Perspectives on Gelsemoidine
Elucidation of Undefined Molecular Targets and Comprehensive Mechanisms of Action
A primary objective for future gelsemoidine research is the identification and characterization of its molecular targets. The mechanisms of action for this compound are currently undefined, but the well-documented pharmacology of other Gelsemium alkaloids provides a logical starting point for investigation.
Studies on related compounds such as gelsemine (B155926), koumine (B8086292), and gelsevirine (B199093) have shown that they interact with key inhibitory neurotransmitter receptors in the central nervous system, namely glycine (B1666218) receptors (GlyRs) and type A γ-aminobutyric acid receptors (GABAARs). mdpi.comnih.govnih.gov Research indicates that these alkaloids can act as modulators at these ligand-gated ion channels, influencing neuronal activity. mdpi.comnih.gov Future studies should employ electrophysiological recording techniques on recombinant and native receptors to determine if this compound exhibits similar activity and to characterize its functional effects as a potential agonist, antagonist, or allosteric modulator.
Furthermore, molecular modeling, including docking and dynamics simulations, will be crucial for predicting the binding modes of this compound at these receptor sites. mdpi.com This computational approach, which has been successfully applied to other alkaloids in its class, can help identify key amino acid residues involved in the interaction, guiding further experimental validation through site-directed mutagenesis. mdpi.com Beyond these established targets, novel targets should also be explored. For instance, transglutaminase 2 (TG2) was recently identified as a previously unrecognized molecular target of gelsemine, suggesting that this compound's activity at this enzyme warrants investigation. mdpi.com
Development of Novel Synthetic Routes and Analog Libraries for Specific Research Applications
The intricate, cage-like heptacyclic structure of this compound presents a formidable challenge for chemical synthesis. researchgate.net While total syntheses have been achieved for related alkaloids like gelsemine and gelsemoxonine, these routes are often lengthy and complex. nih.govwikipedia.orgbaranlab.org A critical area for future research is the development of efficient and scalable total synthesis strategies for this compound.
Inspired by progress in the field, future synthetic work could focus on biomimetic or modular approaches. uga.edutandfonline.com A modular strategy, for example, could enable the divergent synthesis of multiple Gelsemium alkaloid skeletons from a common intermediate, which would be a significant step toward producing this compound in sufficient quantities for extensive biological testing. uga.edu
Successfully establishing a synthetic route would also pave the way for the creation of analog libraries. By systematically modifying the this compound scaffold, researchers can conduct detailed structure-activity relationship (SAR) studies. These studies are essential for identifying the specific structural motifs (pharmacophores) responsible for biological activity and for designing new molecules with potentially enhanced potency, selectivity, or improved pharmacokinetic properties for specific research applications.
Application of Multi-Omics Technologies (Proteomics, Transcriptomics, Metabolomics) for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of this compound's biological effects, the application of multi-omics technologies is indispensable. These approaches can reveal the global impact of the compound on cellular processes, moving beyond a single target to a network-wide view.
Transcriptomics: By analyzing the complete set of RNA transcripts in cells or tissues exposed to this compound, researchers can identify which genes are upregulated or downregulated. This approach has been used to show that Gelsemium extracts can modulate the expression of genes involved in neuronal functions like G-protein coupled receptor signaling and calcium homeostasis. researchgate.net
Proteomics: Following transcriptomic analysis, proteomics can be used to quantify changes in the entire protein complement of the cell, confirming that changes in gene expression translate to functional protein changes.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites, providing a functional readout of the cellular state. Integrated transcriptomic and metabolomic studies of Gelsemium elegans have revealed significant alterations in amino acid and lipid metabolism pathways in animal models. mdpi.com
The integration of these omics datasets can illuminate the complex biological pathways modulated by this compound. Furthermore, advanced techniques like mass spectrometry imaging, which has been used to map the spatiotemporal distribution of alkaloids within the Gelsemium plant, could be adapted to visualize the distribution of this compound and its metabolites in preclinical models. nih.govfrontiersin.org
Development of Advanced Preclinical Models for Enhanced Translational Research
The evaluation of this compound's therapeutic potential requires the use of well-validated and translational preclinical models. Research on other Gelsemium alkaloids has established several rodent models for assessing analgesic, anxiolytic, and anti-inflammatory effects. researchgate.netnih.gov
Future research should leverage these existing models to conduct the first systematic evaluation of this compound's in-vivo activity. This includes models of:
Neuropathic and Inflammatory Pain: Such as the chronic constriction injury (CCI) or formalin-induced pain models, which have been used to demonstrate the analgesic properties of koumine and gelsedine (B1204677). researchgate.netnih.govmdpi.com
Anxiety: Behavioral tests like the light-dark choice test and the open-field exploration test can be used to assess potential anxiolytic-like effects, as has been done for Gelsemium extracts. researchgate.net
Beyond established rodent models, a forward-looking strategy involves the development of more advanced preclinical systems to enhance translational relevance. This could include the use of human-derived induced pluripotent stem cell (iPSC) models of neurons or the development of more complex organoid systems that better mimic human tissue architecture and function. Such models could provide more accurate predictions of the compound's effects in humans and bridge the gap between preclinical findings and potential clinical applications.
Strategies for Overcoming Research Challenges (e.g., compound availability, stereochemical control in synthesis)
Advancing the study of this compound requires overcoming two significant and interconnected hurdles: compound availability and stereochemical control.
Compound Availability: this compound is a minor alkaloid within Gelsemium species, meaning its isolation from natural sources is inefficient and yields quantities insufficient for comprehensive pharmacological investigation. tandfonline.com This scarcity is a major bottleneck for research. The primary strategy to surmount this challenge is the development of an efficient total synthesis, as discussed previously. uga.edu Alternative future strategies could involve synthetic biology approaches, such as engineering metabolic pathways in microbial hosts (e.g., yeast) or using plant cell cultures to produce the compound in a controlled and scalable manner.
Stereochemical Control in Synthesis: The biological activity of complex natural products like this compound is intrinsically linked to their precise three-dimensional structure, or stereochemistry. Monoterpenoid indole (B1671886) alkaloids possess numerous chiral centers, and achieving the correct configuration at each one is a paramount challenge in their synthesis. biorxiv.orgbiorxiv.orgrsc.org Any synthetic route to this compound must employ highly stereoselective or stereospecific reactions to ensure that only the naturally occurring, biologically active stereoisomer is produced. researchgate.net Future research in this area will depend on leveraging and advancing modern asymmetric synthesis methodologies to precisely construct the intricate and stereochemically dense core of the this compound molecule.
Data Tables
Table 1: Proposed Future Research Directions for this compound
| Research Area | Objective | Proposed Methodologies | Rationale / Expected Outcome |
|---|---|---|---|
| Molecular Targets | Identify and validate the direct molecular targets of this compound. | Electrophysiological recordings (patch-clamp), molecular docking, radioligand binding assays, site-directed mutagenesis. | To determine if this compound interacts with GlyRs, GABAARs, TG2, or other novel targets, and to define its mechanism of action (e.g., agonist, antagonist). mdpi.comnih.govmdpi.com |
| Chemical Synthesis | Develop an efficient total synthesis of this compound and create an analog library. | Biomimetic synthesis, modular synthetic strategies, asymmetric catalysis. | To overcome compound scarcity and enable structure-activity relationship (SAR) studies for designing new research tools. uga.edutandfonline.com |
| Systems Biology | Achieve a holistic view of the biological impact of this compound. | Transcriptomics (RNA-Seq), proteomics (mass spectrometry), metabolomics (LC-MS/GC-MS), and data integration. | To map the global changes in gene expression, protein levels, and metabolic pathways modulated by the compound. researchgate.netmdpi.com |
| Preclinical Evaluation | Assess the in vivo pharmacological effects of this compound. | Rodent models of pain (e.g., CCI model) and anxiety (e.g., light-dark box); development of iPSC-derived neuronal models or organoids. | To characterize the potential therapeutic properties of this compound and improve the translational validity of preclinical findings. researchgate.netnih.gov |
Q & A
Q. What emerging technologies could revolutionize this compound research (e.g., AI-driven drug discovery)?
- Methodological Answer :
- Virtual screening : Use molecular docking to predict this compound’s interactions with understudied targets.
- Machine learning : Train models on toxicity datasets to forecast LD50 or off-target effects.
- Microfluidics : Develop organ-on-a-chip models to simulate human neurotoxicity.
Validate predictions with wet-lab experiments to bridge computational and empirical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
